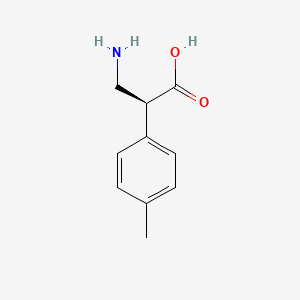

1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

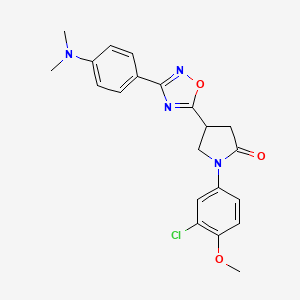

“1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular weight of 199.21 . It is a powder at room temperature .

Molecular Structure Analysis

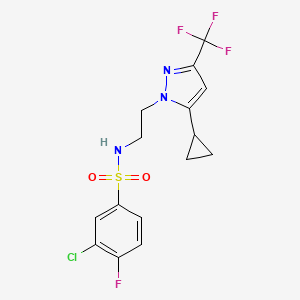

The InChI code for this compound is1S/C9H13NO4/c11-7(9(1-2-9)8(12)13)10-3-5-14-6-4-10/h1-6H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

While specific chemical reactions involving “1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid” are not detailed in the literature, carboxylic acids, which this compound is a type of, are known to react with alcohols to form esters in a process called Fischer esterification .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s storage temperature is room temperature .Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid: is utilized in organic synthesis as a building block for the preparation of various cyclopropane-containing compounds. Its morpholine moiety is particularly useful in medicinal chemistry for the synthesis of drug candidates, as morpholine is a common feature in molecules with biological activity .

Enzyme Inhibition Studies

The structural uniqueness of the cyclopropane ring, combined with the morpholine-carbonyl group, makes this compound a potential candidate for enzyme inhibition studies. Researchers can use it to probe the active sites of enzymes and understand the steric and electronic requirements for binding and inhibition .

Material Science

In material science, this compound can be used to modify the properties of polymers and resins. By incorporating it into polymer chains, scientists can investigate changes in flexibility, durability, and chemical resistance of the materials .

Agricultural Research

Cyclopropane derivatives are known to have applications in plant growth regulation. While not directly mentioned, similar compounds to 1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid have been studied for their effects on plant hormone pathways and stress responses .

Analytical Chemistry

This compound can serve as a standard or reference material in analytical chemistry. Its well-defined structure and properties allow for its use in calibrating instruments or validating analytical methods .

Chemical Education

Due to its interesting chemical structure, 1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid can be used in educational settings to teach concepts such as ring strain, stereochemistry, and functional group chemistry. It provides a practical example for students to understand theoretical concepts .

Safety And Hazards

Propriétés

IUPAC Name |

1-(morpholine-4-carbonyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c11-7(9(1-2-9)8(12)13)10-3-5-14-6-4-10/h1-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRGVISGOUNKDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)N2CCOCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2875092.png)

![N-(2,5-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2875099.png)

![5-Thia-2-Azaspiro[3.4]Octan-7-Ol](/img/structure/B2875102.png)

![(5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2875107.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2875109.png)